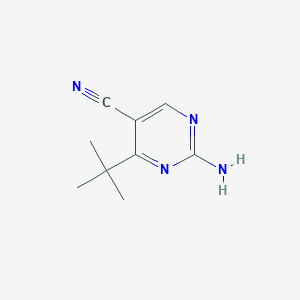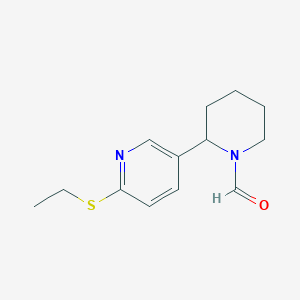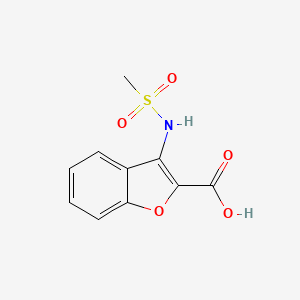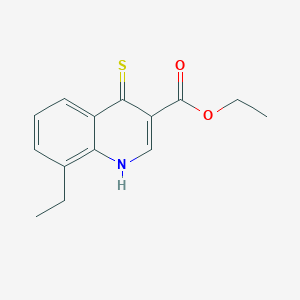
2-Amino-4-(tert-butyl)pyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(tert-butyl)pyrimidine-5-carbonitrile is a heterocyclic organic compound that features a pyrimidine ring substituted with an amino group at position 2, a tert-butyl group at position 4, and a nitrile group at position 5
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(tert-butyl)pyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method starts with the reaction of 2,4-dichloropyrimidine with tert-butylamine to introduce the tert-butyl group.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and reduce reaction times. Catalysts and solvents are carefully selected to ensure the highest efficiency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-4-(tert-butyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino and tert-butyl groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of pyrimidine oxides.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted pyrimidines.
Aplicaciones Científicas De Investigación
2-Amino-4-(tert-butyl)pyrimidine-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings
Mecanismo De Acción
The mechanism of action of 2-Amino-4-(tert-butyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, it can act as an ATP mimetic, inhibiting tyrosine kinases by binding to the ATP-binding site of the enzyme. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapies .
Comparación Con Compuestos Similares
- 2-Amino-4-methylpyrimidine-5-carbonitrile
- 2-Amino-4-ethylpyrimidine-5-carbonitrile
- 2-Amino-4-isopropylpyrimidine-5-carbonitrile
Comparison: Compared to its analogs, 2-Amino-4-(tert-butyl)pyrimidine-5-carbonitrile is unique due to the steric hindrance provided by the tert-butyl group. This steric effect can influence the compound’s reactivity and binding affinity to biological targets, potentially enhancing its specificity and efficacy in therapeutic applications .
Propiedades
Fórmula molecular |
C9H12N4 |
|---|---|
Peso molecular |
176.22 g/mol |
Nombre IUPAC |
2-amino-4-tert-butylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C9H12N4/c1-9(2,3)7-6(4-10)5-12-8(11)13-7/h5H,1-3H3,(H2,11,12,13) |
Clave InChI |
ZWXPGQKCEMVVOS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NC(=NC=C1C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 6-(benzyloxy)-5-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B11812599.png)








![(R)-5-Fluoro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B11812664.png)

